molecular formula C22H21N5O2 B2372436 N-benzyl-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 895001-44-2

N-benzyl-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No. B2372436
M. Wt: 387.443
InChI Key: HRKPCQNAYIZECF-UHFFFAOYSA-N
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Description

“N-benzyl-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide”, commonly known as BDP, is a novel pyrazolopyrimidine-based compound1. It is a chemical compound with potential therapeutic values1.



Synthesis Analysis

The synthesis of pyrazolopyrimidine-based compounds like BDP involves complex chemical reactions. A study on the synthesis of similar compounds reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups2. However, specific synthesis details for BDP are not readily available in the search results.



Molecular Structure Analysis

The molecular structure of BDP is complex, as it is a pyrazolopyrimidine-based compound. The exact molecular structure analysis is not available in the search results.



Chemical Reactions Analysis

The chemical reactions involving BDP are not explicitly mentioned in the search results. However, pyrazolopyrimidine-based compounds like BDP are known to be involved in various chemical reactions due to their complex structure2.



Physical And Chemical Properties Analysis

The physical and chemical properties of BDP are not explicitly mentioned in the search results. However, it is known that the properties of pyrazolopyrimidine-based compounds can be influenced by the introduction of various functional groups into the pyridine scaffold2.


Scientific Research Applications

Synthesis and Antitumor Activity

  • Several pyrazolo[3,4-d]pyrimidine analogues, including N-benzyl-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide, have been synthesized for potential antitumor applications. A key synthetic step involves palladium-catalyzed C-C coupling, which is essential for their creation. Among these, specific compounds showed in vitro cell growth inhibitory activity (Taylor & Patel, 1992).

Synthesis and Anticonvulsant Activity

  • N-benzylamide derivatives with heterocyclic rings such as pyrazole have been synthesized and evaluated for anticonvulsant activity. It was observed that inserting a CH2 group into the anilide structure leading to N-benzyl derivatives did not change the anticonvulsant activity significantly (Tarikogullari et al., 2010).

Synthesis and Insecticidal/Antibacterial Potential

  • Compounds involving pyrimidine linked to pyrazol, including N-benzyl-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide, have been synthesized and evaluated for their insecticidal and antimicrobial activities. These compounds show potential against certain insects and microorganisms (Deohate & Palaspagar, 2020).

Synthesis and Antimicrobial Activity

  • Some new heterocycles incorporating the antipyrine moiety, which includes variants of N-benzyl-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide, were synthesized and demonstrated antimicrobial properties. These compounds were characterized by various spectroscopic methods and tested as antimicrobial agents (Bondock et al., 2008).

Synthesis and Antitumor Evaluation

  • A new series of pyrazolo[3,4-d]pyrimidine derivatives, including N-benzyl-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide, was synthesized and evaluated for antitumor activity against the human breast adenocarcinoma cell line MCF7. Some derivatives showed mild to moderate activity compared to reference antitumor drugs (El-Morsy et al., 2017).

Safety And Hazards

The safety and hazards associated with BDP are not explicitly mentioned in the search results. However, it is important to handle all chemical compounds with care and appropriate safety measures.


properties

IUPAC Name

N-benzyl-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c1-15-8-9-19(16(2)10-15)27-21-18(12-25-27)22(29)26(14-24-21)13-20(28)23-11-17-6-4-3-5-7-17/h3-10,12,14H,11,13H2,1-2H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKPCQNAYIZECF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NCC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide

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